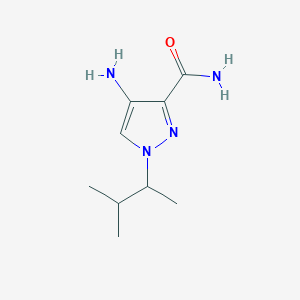

4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide

Description

4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-derived compound featuring a branched alkyl substituent (3-methylbutan-2-yl) at the 1-position of the pyrazole ring, an amino group at the 4-position, and a carboxamide moiety at the 3-position. Its molecular formula is C₉H₁₆N₄O, with a molecular weight of 196.24 g/mol.

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-amino-1-(3-methylbutan-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C9H16N4O/c1-5(2)6(3)13-4-7(10)8(12-13)9(11)14/h4-6H,10H2,1-3H3,(H2,11,14) |

InChI Key |

ZGJHOWHNXSZTDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)N1C=C(C(=N1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the pyrazole ring. This intermediate can then be further reacted with an appropriate amine to introduce the amino group at the 4-position and a carboxamide group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The amino group at position 4 and the carboxamide at position 3 create electron-rich regions, facilitating nucleophilic substitution reactions.

Key Reactions:

-

Mechanism : The amino group acts as a nucleophile, attacking electrophilic carbons in alkyl/aryl halides under basic conditions. Steric hindrance from the 3-methylbutan-2-yl group can reduce reactivity at position 1.

Condensation Reactions

The carboxamide group participates in condensation with carbonyl-containing compounds, forming heterocyclic systems.

Example Reactions:

-

Formation of Pyrazolo[1,5-a]pyrimidines

-

Schiff Base Formation

Amide Bond Functionalization

The carboxamide group undergoes hydrolysis, reduction, or cross-coupling:

Metal Coordination

The amino and carboxamide groups act as ligands for transition metals:

| Metal Ion | Coordination Mode | Applications |

|---|---|---|

| Cu(II) | Bidentate (N,O) | Catalytic oxidation reactions |

| Pd(II) | Monodentate (N) | Cross-coupling catalysts |

Acid/Base-Mediated Tautomerism

The compound exhibits tautomerism between 1H- and 2H-pyrazole forms under acidic/basic conditions:

-

Acidic Conditions : Protonation at N2 stabilizes the 1H-tautomer.

-

Basic Conditions : Deprotonation favors the 2H-tautomer, enhancing nucleophilicity at N1 .

Biological Activity-Driven Modifications

Structural analogs of this compound show kinase-inhibitory properties, guiding synthetic efforts:

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

One of the most notable applications of 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide is its role as an inhibitor of cyclin-dependent protein kinase 1 (CDPK1) in Toxoplasma gondii, the causative agent of toxoplasmosis. Research has demonstrated that this compound exhibits potent inhibitory effects, making it a candidate for developing new treatments for this widespread parasitic infection. The compound's mechanism involves disrupting the phosphorylation processes essential for the parasite's survival and replication, thereby providing a strategic target for drug development aimed at treating toxoplasmosis and potentially other apicomplexan diseases .

Anticancer Potential

In addition to its antiparasitic properties, there is emerging evidence suggesting that derivatives of this compound may exhibit anticancer activity. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . This highlights the compound's versatility and potential for broader applications in oncology.

Case Study 1: Antiparasitic Efficacy

A study published in a peer-reviewed journal explored the efficacy of this compound against Toxoplasma gondii. The results indicated a significant reduction in parasite load in treated models compared to controls, supporting the hypothesis that this compound could serve as a lead molecule for developing new antiparasitic therapies .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another research effort focused on the structure-activity relationship of various pyrazole derivatives, including this compound. This study provided insights into how modifications at different positions on the pyrazole ring affect biological activity, leading to optimized compounds with enhanced efficacy against both parasitic and cancerous cells .

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide with structurally related pyrazole-3-carboxamide derivatives, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole-3-carboxamide Derivatives

*Molecular weights for and are calculated based on formulas.

Key Observations:

Substituent Effects on Lipophilicity: The branched alkyl group in the target compound (3-methylbutan-2-yl) increases lipophilicity compared to cyclic (e.g., cyclopentyl, oxolan-3-yl) or electronegative (e.g., difluoromethyl) substituents. This property may enhance cell membrane permeability but reduce aqueous solubility . Aromatic substituents (e.g., benzyloxy, phenylamino pyridinyl) in ’s PLK1 inhibitor improve target binding affinity but add molecular complexity and weight .

Biological Activity :

- The PLK1 inhibitor () demonstrates that aromatic and heterocyclic substituents are critical for kinase inhibition, achieving an IC₅₀ of 219 nM. In contrast, alkyl-substituted analogs like the target compound lack reported activity data, suggesting substituent-dependent efficacy .

- Carboxylic acid derivatives () highlight functional group versatility, enabling applications in anti-inflammatory and antimicrobial research .

Solubility and Stability: Oxygen-containing substituents (e.g., oxolan-3-yl in ) improve solubility compared to purely alkyl or fluorinated groups.

Biological Activity

4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide, with the CAS number 1935421-05-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, making it an interesting subject for research in medicinal chemistry.

- Molecular Formula : C9H16N4O

- Molecular Weight : 196.25 g/mol

- Structural Characteristics : The compound features an amino group and a carboxamide functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antiviral Activity

A study highlighted the antiviral potential of similar pyrazole compounds against HIV-1. Compounds derived from pyrazoles were screened for their ability to inhibit viral replication without significant cytotoxicity. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring could enhance efficacy against HIV, suggesting that this compound could be investigated further in this context .

Study on HIV Inhibition

A recent investigation into a series of pyrazole derivatives demonstrated that certain structural modifications led to enhanced antiviral activity against HIV. The study utilized in vitro assays to assess the compounds' efficacy, revealing that some derivatives exhibited over 50% inhibition of viral replication at non-toxic concentrations. While direct data on this compound is scarce, the findings suggest a promising avenue for further exploration .

Pharmacokinetic Properties

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although specific ADME data for this compound is not extensively documented, related compounds have shown favorable solubility and permeability characteristics. This suggests that with appropriate modifications, this compound could achieve effective bioavailability .

Comparative Analysis of Related Pyrazoles

| Compound Name | CAS Number | Molecular Weight | Antiviral Activity | Antihypertensive Activity |

|---|---|---|---|---|

| This compound | 1935421-05-8 | 196.25 g/mol | Potentially active | Yes |

| Methyl 4-amino-3-cyano-pyrazole | Not available | Not available | Active | Not established |

Q & A

Q. What are the optimized synthetic routes for 4-amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step processes, including condensation of 3-methylbutan-2-amine with a pyrazole precursor (e.g., ethyl acetoacetate derivatives), followed by cyclization using hydrazine hydrate. Key intermediates, such as pyrazole-3-carboxylate esters, can be characterized via melting point analysis (e.g., 150–152°C for related pyrazole acids ), HPLC for purity (>95% ), and NMR/FT-IR for structural confirmation. For example, methyl esters of pyrazole derivatives are often intermediates, with molecular weights confirmed via mass spectrometry (e.g., C13H15N3O2, MW 245.28 g/mol ).

Q. How does the steric bulk of the 3-methylbutan-2-yl substituent influence the compound’s reactivity?

- Methodological Answer : The branched 3-methylbutan-2-yl group introduces steric hindrance, which can slow nucleophilic substitution reactions but enhance regioselectivity in cyclization steps. Comparative studies with linear alkyl substituents (e.g., n-propyl) show differences in reaction kinetics and byproduct formation. Computational modeling (e.g., DFT calculations) can predict steric effects on transition states .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways in pyrazole-carboxamide synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA software) combined with reaction path search algorithms (e.g., the ANHARMONIC method) enable efficient exploration of reaction mechanisms. For instance, ICReDD’s workflow integrates computed activation energies with experimental data to prioritize viable synthetic routes . Reaction barriers for key steps (e.g., cyclization) can be validated via kinetic studies under varying temperatures.

Q. How can contradictory data on pyrazole-carboxamide bioactivity be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Rigorous quality control (e.g., LC-MS purity >98% ) and standardized protocols (e.g., OECD guidelines for cytotoxicity) are critical. Meta-analyses of published data, combined with factorial experimental designs (e.g., 2^k designs to test variables like solvent polarity or catalyst loading ), help identify confounding factors.

Q. What advanced separation techniques improve yield in multi-step syntheses?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or preparative SFC (supercritical fluid chromatography) enhance purification of thermally sensitive intermediates. For example, >98% purity for pyrazole esters is achievable via gradient elution on C18 columns . Continuous-flow reactors reduce side reactions by precise control of residence time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.